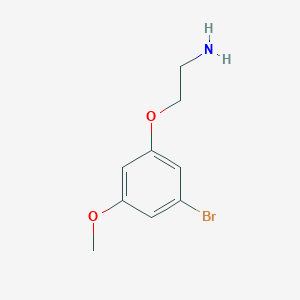
2-(2-Fluorophényl)azétidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(2-Fluorophenyl)azetidine” is a chemical compound . It is a derivative of azetidine, which is a four-membered heterocycle used in organic synthesis and medicinal chemistry .
Synthesis Analysis
The synthesis of azetidines can be achieved through the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . This reaction is one of the most efficient ways to synthesize functionalized azetidines .Molecular Structure Analysis
The molecular structure of “2-(2-Fluorophenyl)azetidine” includes a four-membered azetidine ring with a fluorophenyl group attached to it . The InChI code for this compound is1S/C9H10FN/c10-8-3-1-7 (2-4-8)9-5-6-11-9/h1-4,9,11H,5-6H2 . Chemical Reactions Analysis
The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Applications De Recherche Scientifique
- L'anneau Azétidine comme Échafaudage: L'anneau azétidine est un hétérocycle à quatre chaînons tendu qui peut servir d'échafaudage pour la conception de nouveaux médicaments. Les chercheurs ont exploré son incorporation dans les candidats médicaments en raison de ses propriétés uniques et de son potentiel pour moduler l'activité biologique .
- Aminolyse Régiosélective des Époxydes: La 2-(2-Fluorophényl)azétidine peut être synthétisée par aminolyse régiosélective intramoléculaire catalysée par La(OTf)3 d'amines cis-3,4-époxy. Cette réaction se déroule efficacement, même en présence de groupes fonctionnels sensibles aux acides et basiques de Lewis .
- Réactions Dirigées par la Tension: L'anneau azétidine tendu offre des opportunités pour de nouvelles méthodologies synthétiques, telles que les cycloadditions [2+2] et la fonctionnalisation C(sp3)-H .
- Réactions Catalysées par les Lanthanides: Au-delà de la synthèse de l'azétidine, les trifluorométhanesulfonates de lanthanides (Ln(OTf)3) ont été utilisés dans diverses autres transformations. Par exemple, Eu(OTf)3 catalyse l'introduction de groupes fonctionnels sur les époxydes, démontrant sa polyvalence en synthèse organique .
Chimie Médicinale et Développement de Médicaments
Synthèse Organique
Catalyse
Orientations Futures
Mécanisme D'action
Target of Action
Azetidines, in general, are known to interact with various biological targets due to their presence in numerous natural products and pharmaceutically relevant scaffolds .
Mode of Action
Azetidines are typically synthesized through the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza paternò–büchi reaction . This reaction is one of the most efficient ways to synthesize functionalized azetidines .
Biochemical Pathways
Azetidines are known to be involved in a variety of biological processes due to their presence in numerous natural products and pharmaceutically relevant scaffolds .
Result of Action
Azetidines are known to have a broad spectrum of biological properties, especially those of three to seven members .
Propriétés
IUPAC Name |
2-(2-fluorophenyl)azetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN/c10-8-4-2-1-3-7(8)9-5-6-11-9/h1-4,9,11H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPUUVPTLJZGDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

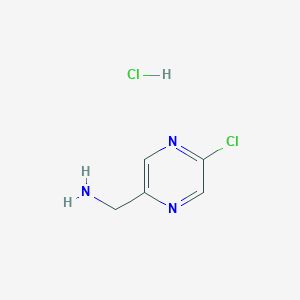
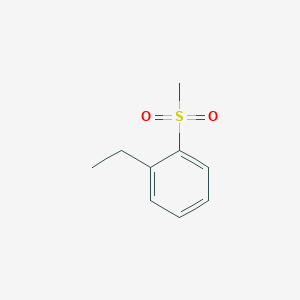

![Ethyl 4-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperazinecarboxylate](/img/structure/B2447863.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B2447865.png)
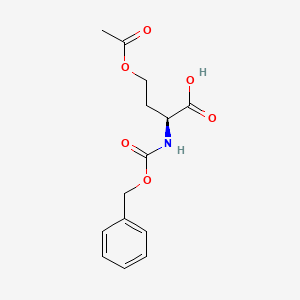
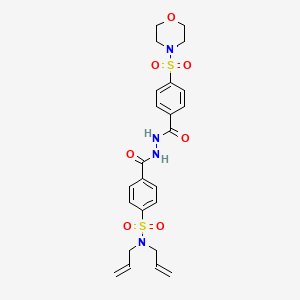
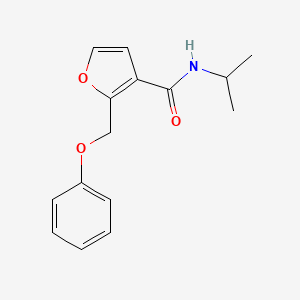
![N-(2-chlorobenzyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2447871.png)



![N-(2-(dimethylamino)ethyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2447878.png)
